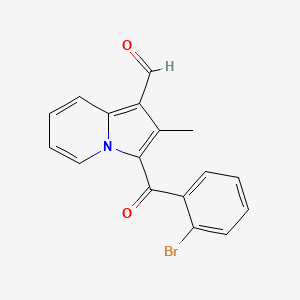

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde

Description

Properties

Molecular Formula |

C17H12BrNO2 |

|---|---|

Molecular Weight |

342.2 g/mol |

IUPAC Name |

3-(2-bromobenzoyl)-2-methylindolizine-1-carbaldehyde |

InChI |

InChI=1S/C17H12BrNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3 |

InChI Key |

LGYCAUZWCIECKX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde typically involves multiple steps:

Formation of 2-Bromo-benzoyl chloride: This can be achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.

Synthesis of 2-Methyl-indolizine: This involves the cyclization of appropriate precursors under acidic or basic conditions.

Coupling Reaction: The final step involves the coupling of 2-bromo-benzoyl chloride with 2-methyl-indolizine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Triethylamine, sodium hydroxide.

Major Products

Oxidation: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carboxylic acid.

Reduction: 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:

The compound is part of the indolizine family, which is known for its diverse pharmacological properties. Research has indicated that derivatives of indolizines exhibit significant activity against various biological targets, making them promising candidates for drug development.

- COX-2 Inhibition: A study highlighted that related indolizine compounds demonstrate inhibition of the cyclooxygenase-2 (COX-2) enzyme, a target for anti-inflammatory drugs. For instance, compounds structurally similar to 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde showed IC50 values in the micromolar range, indicating potential as anti-inflammatory agents .

Table 1: COX-2 Inhibition Potency of Indolizine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 |

| 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 6.73 |

| 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde | TBD |

Synthetic Applications

Synthesis of Complex Molecules:

3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde serves as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for versatile chemical reactions, including electrophilic substitutions and nucleophilic additions.

Reactivity:

The compound can participate in various chemical reactions:

- Electrophilic Substitution: The bromo and benzoyl groups can undergo substitutions to create new derivatives with altered biological activities.

- Reduction and Oxidation Reactions: These can modify the aldehyde group into alcohols or acids, expanding the range of potential applications.

Material Science

Fluorescent Materials:

Indolizines are being explored for their potential in developing fluorescent materials. The unique structure of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde can be engineered to create novel fluorophores, which have applications in imaging and sensing technologies .

Case Studies

Case Study: COX-2 Inhibition

A detailed investigation into the COX-2 inhibitory activity of indolizine derivatives revealed that modifications at specific positions significantly affect their potency. The study utilized molecular modeling to understand interactions between these compounds and COX-2, emphasizing the role of hydrophobic interactions .

Case Study: Synthesis Pathways

Research into synthetic pathways for indolizines demonstrated several methods for producing 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde. These methods included multi-step reactions that utilized readily available starting materials, showcasing the compound's versatility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including hydrogen bonding, hydrophobic interactions, and covalent bonding with nucleophilic sites on proteins or enzymes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences among indolizine derivatives:

Electronic and Steric Effects

- Halogen substitution: Bromo (ortho): Larger atomic radius and lower electronegativity than Cl/F, leading to steric hindrance and moderate electron-withdrawing effects. This may reduce binding affinity in biological systems compared to para-substituted analogs . Fluoro (para): Highest electronegativity, improving solubility and metabolic stability .

- Functional groups :

- Aldehyde : Highly reactive, enabling condensation reactions (e.g., Schiff base formation) but prone to oxidation.

- Carboxylate (ester) : Improved stability and solubility compared to aldehydes; linked to anticancer activity in vitro .

- Oxime : Introduces hydrogen-bonding capability, which may enhance target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.